Acetamide, N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)-

Description

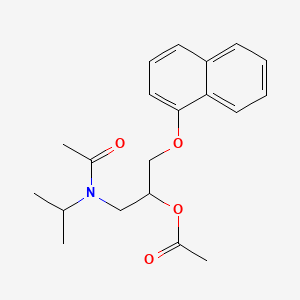

Acetamide, N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)- is a tertiary acetamide derivative characterized by a naphthalene-1-yloxy group, an acetyloxy (ester) group, and an isopropyl substituent on the nitrogen atom. Its structure comprises:

- A propyl backbone with a 1-naphthalenyloxy group at the 3-position and an acetyloxy group at the 2-position.

- An N-isopropyl group and an N-(2-acetyloxy-3-(1-naphthalenyloxy)propyl) group attached to the acetamide core.

This compound is structurally related to propranolol derivatives, as evidenced by its synonym N-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-N-(1-methylethyl)acetamide (a propranolol metabolite) .

Properties

CAS No. |

70153-33-2 |

|---|---|

Molecular Formula |

C20H25NO4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

[1-[acetyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-yl] acetate |

InChI |

InChI=1S/C20H25NO4/c1-14(2)21(15(3)22)12-18(25-16(4)23)13-24-20-11-7-9-17-8-5-6-10-19(17)20/h5-11,14,18H,12-13H2,1-4H3 |

InChI Key |

PIVFTODZBDQMRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)OC(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE typically involves the following steps:

Formation of N-isopropylacetamide: This can be achieved by reacting isopropylamine with acetic anhydride under controlled conditions.

Synthesis of naphthalen-1-yloxypropan-2-yl acetate: This involves the reaction of naphthol with 2-bromo-1-propanol in the presence of a base to form the ether linkage, followed by acetylation using acetic anhydride.

Coupling Reaction: The final step involves coupling the N-isopropylacetamide with naphthalen-1-yloxypropan-2-yl acetate using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparison Points

Structural Complexity and Functional Groups: The target compound’s naphthalenyloxy and acetyloxy groups enhance hydrophobicity compared to simpler phenyl or thiazolyl acetamides . Its tertiary amide structure contrasts with secondary amides like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide . The acetyloxy group may confer esterase susceptibility, differentiating it from hydroxyl-containing analogs (e.g., propranolol derivatives) .

Synthesis Pathways: Unlike triazole-containing analogs synthesized via CuAAC , the target compound likely derives from acetylation of a hydroxyl precursor (e.g., ’s N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide). This mirrors methods for propranolol derivatives . Simpler acetamides (e.g., N-(naphthalen-1-yl)acetamide) use direct acylation of amines , while chloroacetamides require chloroacetyl chloride .

The acetyloxy group could act as a prodrug moiety, enhancing bioavailability .

Spectroscopic and Physical Properties :

- The compound’s IR and NMR spectra would resemble ’s triazole acetamides (e.g., C=O stretch at ~1670 cm⁻¹, aromatic C-H stretches) but with additional ester C-O signals (~1250 cm⁻¹) .

- Its melting point and solubility are expected to differ significantly from hydroxylated precursors due to reduced hydrogen-bonding capacity .

Biological Activity

Acetamide, N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)- (CAS No. 70153-33-2) is a complex organic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25NO4, with a molecular weight of 343.4 g/mol. Its structure includes an acetamide group, an isopropyl group attached to the nitrogen atom, and a naphthalene moiety, which contributes to its unique chemical properties.

Key Structural Features:

- Acetamide Group: Contributes to hydrogen bonding and solubility.

- Naphthalene Moiety: Provides aromatic characteristics that may influence biological interactions.

- Isopropyl Group: Enhances lipophilicity, potentially affecting membrane permeability.

Synthesis

The synthesis of Acetamide, N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)- involves several steps:

- Formation of N-isopropylacetamide: Reaction of isopropylamine with acetic anhydride.

- Synthesis of naphthalen-1-yloxypropan-2-yl acetate: Reaction of naphthol with 2-bromo-1-propanol followed by acetylation.

- Coupling Reaction: Final coupling of the two intermediates using a coupling reagent like DCC and catalyst DMAP.

Biological Activity

Research indicates that Acetamide, N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)- exhibits various biological activities, primarily through its interaction with specific molecular targets in biological systems.

The compound's mechanism involves:

- Interaction with Enzymes and Receptors: It may inhibit or modulate enzyme activity or receptor functions involved in critical biological pathways.

- Pathway Modulation: Potential alteration of signaling pathways due to its structural features.

Structure-Activity Relationship (SAR)

A structure-activity relationship study reveals that modifications in the compound's structure can significantly impact its biological efficacy. For instance:

- The presence of electron-withdrawing groups on the aromatic ring can enhance potency against certain biological targets.

- Variations in the position of substituents on the naphthalene ring may lead to different biological responses.

Case Studies

-

Antimicrobial Activity:

A study exploring acetamide derivatives showed that compounds with similar scaffolds exhibited moderate activity against gram-positive bacteria. Compounds characterized by multiple methoxy groups demonstrated enhanced antimicrobial properties, suggesting that structural modifications can lead to improved efficacy against bacterial strains . -

Enzyme Inhibition:

Research on related acetamides has shown that specific substitutions can lead to potent inhibitors for enzymes such as α-l-fucosidases. For example, the introduction of fluorine atoms on aromatic rings has been linked to increased potency .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acetamide Derivative A | Similar acetamide backbone | Moderate antimicrobial activity |

| Acetamide Derivative B | Fluorinated phenyl ring | Potent α-l-fucosidase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.